2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride

Description

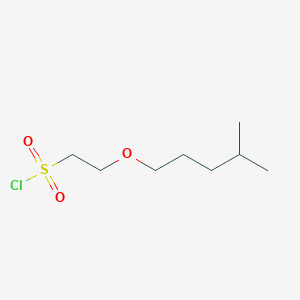

2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched alkoxy substituent (4-methylpentyloxy) attached to an ethane backbone. This compound is characterized by its sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity in nucleophilic substitution reactions, making it valuable in organic synthesis for introducing sulfonate groups or constructing sulfonamide linkages.

Properties

Molecular Formula |

C8H17ClO3S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

2-(4-methylpentoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-8(2)4-3-5-12-6-7-13(9,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

BCTKWUOBZMWTFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((4-Methylpentyl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((4-Methylpentyl)oxy)ethanol+Chlorosulfonic acid→2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride involves large-scale reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.

Oxidation Reactions: It can undergo oxidation to form sulfonic esters.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.

Major Products Formed

Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

Reduction: Formation of sulfonamides and sulfonic acids.

Oxidation: Formation of sulfonic esters.

Scientific Research Applications

2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular data for 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride and related compounds derived from the provided evidence:

Note: Data for 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride is inferred due to absence in evidence.

Reactivity and Functional Group Influence

- Electron-Withdrawing vs. Electron-Donating Substituents: Fluorinated aromatic derivatives (e.g., 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride ) exhibit enhanced reactivity due to electron-withdrawing CF₃ groups, which stabilize the sulfonyl chloride intermediate during reactions. The thiophene-containing analog (2-(thiophen-2-yl)ethane-1-sulfonyl chloride ) introduces π-conjugation, which may alter reaction pathways in aromatic substitution processes.

- Solubility and Lipophilicity: Alkyloxy substituents (e.g., 4-methylpentyloxy) increase lipophilicity, favoring solubility in organic solvents like dichloromethane or toluene. Aryl derivatives (e.g., 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride ) show reduced solubility in non-polar media due to planar aromatic systems.

Stability and Handling Considerations

- Thermal Stability : Fluorinated compounds (e.g., 2-(methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride ) are generally more thermally stable due to strong C-F bonds. Alkyloxy derivatives may require low-temperature storage to prevent decomposition.

- Moisture Sensitivity : All sulfonyl chlorides are moisture-sensitive, but fluorinated analogs may hydrolyze faster due to increased electrophilicity.

Key Research Findings

- Synthetic Utility : Aryl sulfonyl chlorides (e.g., 4-(3-methyloxetan-3-yl)benzene-1-sulfonyl chloride ) are widely used in pharmaceutical intermediates for coupling reactions, while alkyloxy variants like the target compound are preferred in polymer chemistry for modifying surface properties.

- Biological Activity : Thiophene-containing sulfonyl chlorides (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride ) show promise in medicinal chemistry due to sulfur's role in bioisosterism.

Discrepancies and Limitations in Evidence

- Missing Molecular Weights : Several compounds in lack molecular weight data, requiring manual calculation (e.g., 2-(methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride ).

Biological Activity

2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Name : 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride

- Molecular Formula : C₉H₁₉ClO₃S

- Molecular Weight : 224.77 g/mol

The sulfonyl chloride functional group is known for its reactivity, which can lead to various biological applications.

Antimicrobial Activity

Research has demonstrated that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies on related compounds revealed that certain derivatives showed potent activity against various bacterial strains, including Staphylococcus epidermidis and Staphylococcus haemolyticus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Compounds containing sulfonyl groups have also been evaluated for their antioxidant capabilities. For example, some derivatives have been shown to effectively scavenge free radicals, thereby mitigating oxidative stress . The antioxidant activity is crucial for preventing cellular damage linked to various diseases.

Anticancer Activity

The anticancer potential of sulfonyl chlorides is particularly noteworthy. In vitro studies have shown that compounds similar to 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanisms typically involve cell cycle arrest and the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Study 1: Antimicrobial Screening

A recent study investigated the antimicrobial activity of various sulfonamide derivatives, including those related to 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride. Results indicated that several compounds exhibited significant inhibition against Gram-positive bacteria, showcasing a promising avenue for developing new antibiotics .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. epidermidis | 15 |

| Compound B | S. haemolyticus | 18 |

| Compound C | E. coli | 10 |

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of sulfonamide derivatives. The DPPH radical scavenging assay demonstrated that certain derivatives could significantly reduce DPPH levels, indicating strong antioxidant activity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85 |

| Compound B | 75 |

| Compound C | 60 |

Study 3: Anticancer Mechanisms

In vitro assays on HepG2 cells revealed that treatment with a sulfonamide derivative led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated significant cell cycle arrest at the S phase, confirming the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.